Benzalkonium bromide

Description

See also: Benzododecinium (has active moiety); Benzododecinium bromide; methenamine (component of).

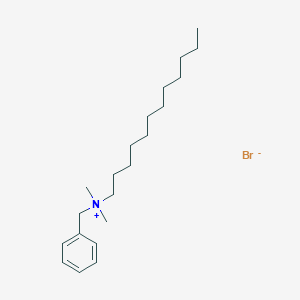

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLHYAUZSPBIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048698 | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7281-04-1 | |

| Record name | Benzyldimethyldodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODODECINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzalkonium bromide basic properties for research applications

An In-Depth Technical Guide to Benzalkonium Bromide for Research Applications

Introduction

This compound (BB), a member of the quaternary ammonium compounds (QACs), is a cationic surfactant with a broad spectrum of antimicrobial properties.[1][2] First reported in 1935, it has become a widely utilized agent in pharmaceutical, clinical, and industrial settings.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental characteristics is crucial for its effective and safe application. BB is employed as a disinfectant, an antiseptic, and notably as a preservative in multi-dose pharmaceutical products like ophthalmic and nasal sprays to prevent microbial contamination.[1][4][5] Its surfactant properties also allow it to be used as an excipient to enhance drug penetration. This guide provides a comprehensive overview of the core properties, mechanisms, and experimental considerations for using this compound in a research context.

Core Physicochemical Properties

This compound is a mixture of alkyldimethylbenzylammonium bromides, with the alkyl chain lengths typically varying (e.g., C12, C14, C16). This composition influences its physical and antimicrobial properties. It is stable, resistant to light and heat, and non-volatile, allowing for long-term storage.[6]

| Property | Value | References |

| Synonyms | Benzyldimethyldodecylammonium bromide | [3] |

| Appearance | Yellow-white waxy solid or gel | [6] |

| Solubility | Easily soluble in water and ethanol | [6] |

| Melting Point | 50-55 °C | [6] |

| Flash Point | 110 °C | [6] |

| Nature | Cationic Surfactant | [7] |

Mechanism of Antimicrobial Action

The primary mechanism of action for this compound is the disruption of microbial cell membranes.[2] As a cationic surfactant, its positively charged headgroup is electrostatically attracted to the negatively charged components of bacterial cell surfaces, such as phospholipids and proteins.[8] The lipophilic alkyl chain then intercalates into the lipid bilayer, disrupting membrane integrity and fluidity.[2][9] This destabilization leads to increased membrane permeability, causing the leakage of essential intracellular contents like ions, metabolites, and nucleic acids, ultimately resulting in cell lysis and death.[7][9]

Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and some viruses.[3][5] It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[10] Bacterial spores are considered resistant.[10] The efficacy is concentration-dependent, with lower concentrations being bacteriostatic and higher concentrations being bactericidal.[10]

| Microorganism | Strain | MIC Range (mg/L) | References |

| Staphylococcus aureus | Clinical Isolates | 2 - 4 | [11] |

| Staphylococcus aureus | ATCC 6538 | 3.9 | [9] |

| Pseudomonas aeruginosa | Clinical Isolates | 70 - 1024 | [3][12] |

| Pseudomonas aeruginosa | PAO1 | 20 - 470 | [6] |

| Escherichia coli | K-12 | 12 | [3][13] |

| Escherichia coli | CFT073 | 12 | [13][14] |

| Candida albicans | Clinical Isolate | 250 | |

| Candida krusei | Clinical Isolate | 500 | [15] |

MIC values can vary based on the specific strain, testing methodology, and media composition.

Applications in Research and Drug Development

The diverse properties of this compound make it a valuable tool in various research and development applications:

-

Antiseptic and Disinfectant: It is widely used for the disinfection of surfaces, skin, and wounds in both clinical and laboratory settings.[6][16]

-

Preservative: A primary application is as an antimicrobial preservative in multi-dose pharmaceutical formulations, particularly ophthalmic solutions and nasal sprays, where it maintains sterility.[1][4] Typical concentrations in eye drops range from 0.004% to 0.01%.

-

Excipient for Drug Delivery: As a cationic surfactant, it can disrupt epithelial tight junctions and increase membrane permeability, thereby enhancing the penetration of co-administered drugs.

-

Anticancer Research: Studies have shown that BB can inhibit proliferation and induce apoptosis in bladder carcinoma cells, suggesting potential as a therapeutic agent.[1]

-

Biofilm Research: It is often used as a challenge agent to study microbial biofilm formation and eradication, as biofilms can exhibit increased tolerance to biocides compared to their planktonic counterparts.[3]

Cellular and Molecular Effects on Eukaryotic Cells

While effective as an antimicrobial, this compound also exerts significant effects on eukaryotic cells, which is a critical consideration in drug development.

Cytotoxicity

BB demonstrates dose-dependent cytotoxicity across various cell types.[1][17][18] At high concentrations, it can induce rapid necrosis by severely damaging the cell membrane, while lower concentrations tend to promote apoptosis in a more delayed manner.[18][19]

| Cell Line | Cell Type | IC50 Value | Exposure Time | References |

| H358 | Human Lung Epithelial | 1.5 µg/mL | 24 h | [18] |

| H358 | Human Lung Epithelial | 7.1 µg/mL | 30 min | [18] |

| 5637 | Human Bladder Carcinoma | ~5 µg/mL | 48 h | [1] |

| T24 | Human Bladder Carcinoma | ~5 µg/mL | 48 h | [1] |

| HCE | Human Conjunctival Epithelial | ~0.001% (~10 µg/mL) | 5 min | [17] |

| BEAS-2B | Human Respiratory Epithelial | <0.01% (<100 µg/mL) | 2 h | [20] |

Induction of Apoptosis

This compound is a known inducer of apoptosis. Studies show it can activate the intrinsic (mitochondrial) pathway of apoptosis.[1][19] This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1][19]

Oxidative Stress and Nrf2 Pathway Activation

This compound is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress is a key trigger for the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a primary cellular defense mechanism against oxidative damage.[21][22] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to ROS, specific cysteine residues on Keap1 are oxidized, causing a conformational change that releases Nrf2.[23] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1), initiating their transcription.[21]

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[9][11]

Methodology:

-

Prepare Microbial Inoculum: Culture the test microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture turbidity to match a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[6][9]

-

Prepare BB Dilutions: Create a stock solution of this compound. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the BB dilutions. Include a positive control well (inoculum in broth, no BB) and a negative/sterility control well (broth only).[6]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[6]

-

MIC Determination: Following incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[6]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed eukaryotic cells (e.g., H358) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Expose the cells to the treatment for a defined period (e.g., 24 hours).[18]

-

Add MTT Reagent: Remove the treatment medium and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~540-570 nm.[18]

-

Calculate Viability: Express the results as a percentage of viable cells compared to the untreated control. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Toxicity: It is toxic if swallowed and harmful in contact with skin.[13][23] Concentrated solutions can cause severe chemical burns.[13] The fatal dose in humans is estimated to be between 50 and 500 mg/kg.[8]

-

Irritation: It is classified as a severe skin, eye, and respiratory irritant.[13][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[23]

-

Handling: Avoid inhalation of dust or aerosols. Use only in well-ventilated areas or with appropriate exhaust ventilation. Wash hands thoroughly after handling.[23]

Conclusion

This compound is a versatile and potent cationic surfactant with critical applications in research and drug development. Its broad-spectrum antimicrobial activity makes it an effective preservative and disinfectant. However, its utility must be balanced with a clear understanding of its cytotoxic effects and mechanisms of action on eukaryotic cells, including the induction of apoptosis and oxidative stress. By employing standardized experimental protocols and adhering to strict safety guidelines, researchers can effectively harness the properties of this compound for a wide range of scientific applications, from developing new antimicrobial strategies to formulating more effective drug delivery systems.

References

- 1. e-century.us [e-century.us]

- 2. Synergistic Antibacterial Activity of this compound and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]

- 7. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation | MDPI [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition [mdpi.com]

- 20. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Benzalkonium Bromide on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalkonium bromide (BB), a quaternary ammonium compound, is a widely utilized cationic surfactant with potent antimicrobial properties. Its primary mechanism of action involves a catastrophic disruption of the bacterial cell membrane, leading to a cascade of events that culminate in cell death. This technical guide provides a comprehensive analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Cell Membrane

The bactericidal activity of this compound is primarily attributed to its amphiphilic nature, possessing a positively charged hydrophilic head and a lipophilic alkyl tail. This structure facilitates a multi-step interaction with and disruption of the bacterial cell membrane.

Electrostatic Adsorption and Hydrophobic Insertion

The initial interaction is driven by the electrostatic attraction between the cationic head of the this compound molecule and the negatively charged components of the bacterial cell surface, such as phospholipids and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] This initial binding is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer.[1][2] This intercalation disrupts the highly ordered structure of the membrane phospholipids.

Membrane Disorganization and Permeabilization

The insertion of this compound molecules leads to a disorganization of the lipid bilayer, creating pores and increasing membrane fluidity.[3] This compromises the membrane's integrity and selective permeability.[4][5][6] The consequence is a rapid and uncontrolled leakage of essential intracellular components, including ions, metabolites, and macromolecules.

dot

Caption: General mechanism of this compound action on the bacterial cell membrane.

Quantitative Effects on Bacterial Cell Membranes

The disruptive action of this compound can be quantified by measuring various parameters that reflect the loss of membrane integrity and function.

Leakage of Intracellular Components

The increase in membrane permeability results in the efflux of small ions like potassium (K⁺) and larger molecules such as adenosine triphosphate (ATP).

| Parameter | Bacterium | This compound Conc. | Effect | Reference |

| Potassium (K⁺) Leakage | Escherichia coli | Sub-MIC (9 µg/mL) | Significant leakage observed | [7] |

| Pseudomonas aeruginosa | MIC | Rapid K⁺ release | [7] | |

| ATP Leakage | Pseudomonas aeruginosa | 23.44 ppm | Increased extracellular ATP | [2] |

Membrane Potential Dissipation

Alteration of Membrane Fluidity

The intercalation of this compound into the lipid bilayer alters its physical properties, including fluidity. This can be measured by techniques such as fluorescence polarization.

| Parameter | Bacterium | This compound Conc. | Effect | Reference |

| Membrane Fluidity | Staphylococcus aureus | Sub-inhibitory | Increased membrane fluidity (inferred from changes in fatty acid composition) | [9] |

| Membrane Fluidity | Pseudomonas aeruginosa | Sub-lethal | Altered cell surface hydrophobicity | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the effects of this compound on bacterial cell membranes.

Measurement of Inner Membrane Permeabilization (ONPG Assay)

This assay measures the integrity of the inner bacterial membrane by monitoring the hydrolysis of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) by intracellular β-galactosidase.

Experimental Workflow:

Caption: Workflow for the ATP leakage bioluminescence assay.

Detailed Protocol:

-

Bacterial Suspension: Prepare a bacterial suspension as described in the ONPG assay protocol.

-

Treatment: Add different concentrations of this compound to the bacterial suspension and incubate for a specific time (e.g., 15 minutes) at room temperature.

-

Separation: Centrifuge the suspension (e.g., 10,000 x g for 5 minutes) to pellet the bacteria.

-

Sample Collection: Carefully collect the supernatant, which contains the extracellular ATP.

-

Bioluminescence Reaction: Use a commercial ATP bioluminescence assay kit. Add the luciferin-luciferase reagent to the supernatant according to the manufacturer's instructions.

-

Measurement: Immediately measure the luminescence using a luminometer.

-

Quantification: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP released from the bacteria.

Measurement of Potassium Ion Leakage (Ion-Selective Electrode)

This method directly measures the concentration of potassium ions released from the bacterial cells into the surrounding medium.

Detailed Protocol:

-

Bacterial Suspension: Prepare a washed bacterial suspension in a low-potassium buffer (e.g., 10 mM Tris-HCl, pH 7.2).

-

Electrode Calibration: Calibrate a potassium-selective electrode using standard solutions of known potassium concentrations.

-

Measurement: Place the calibrated electrode into the bacterial suspension and allow the reading to stabilize to establish a baseline.

-

Treatment: Add this compound to the desired final concentration and continuously record the change in potassium ion concentration over time.

-

Data Analysis: The increase in potassium concentration in the medium corresponds to the amount of leakage from the cells.

Assessment of Membrane Fluidity (Fluorescence Polarization)

This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which incorporates into the hydrophobic core of the membrane. The degree of polarization of the emitted fluorescence is inversely related to the rotational mobility of the probe, and thus to the fluidity of the membrane. [9][10] Detailed Protocol:

-

Bacterial Culture and Labeling: Grow bacteria to the desired growth phase. Harvest and wash the cells. Resuspend the cells in a suitable buffer and incubate with DPH (e.g., 1 µM) in the dark for a specific period (e.g., 30 minutes) to allow the probe to incorporate into the membranes.

-

Washing: Wash the cells to remove unincorporated DPH.

-

Treatment: Resuspend the labeled cells in buffer and add different concentrations of this compound.

-

Fluorescence Polarization Measurement: Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the intensity of the emitted light in both the vertical (I∥) and horizontal (I⊥) planes (e.g., at 430 nm for DPH).

-

Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the grating correction factor of the instrument. A decrease in the anisotropy value indicates an increase in membrane fluidity.

Induction of Bacterial Stress Responses

Beyond direct physical damage, this compound-induced membrane stress triggers specific signaling pathways in bacteria, leading to adaptive responses.

The PmrA/PmrB Two-Component System

In Gram-negative bacteria like Pseudomonas aeruginosa, membrane stress caused by cationic compounds can activate the PmrA/PmrB two-component system. [4][11]PmrB is a sensor kinase that detects the membrane perturbation and autophosphorylates. The phosphate group is then transferred to the response regulator PmrA, which in turn modulates the expression of genes involved in modifying the LPS to reduce the net negative charge of the outer membrane, thereby decreasing the binding of cationic agents like this compound.

dot

Caption: Activation of the PmrA/PmrB two-component system by this compound.

Upregulation of Efflux Pumps

Transcriptomic analyses have revealed that exposure to benzalkonium chloride can lead to the upregulation of genes encoding multidrug efflux pumps, such as the AcrAB-TolC system in E. coli. [12][13]These pumps can actively extrude this compound from the cell, contributing to bacterial tolerance and resistance.

Conclusion

The mechanism of action of this compound on bacterial cell membranes is a complex process involving initial electrostatic and hydrophobic interactions, leading to profound membrane disorganization and permeabilization. This results in the leakage of vital intracellular components and dissipation of the membrane potential, ultimately causing bacterial death. Furthermore, sublethal concentrations can induce sophisticated stress responses in bacteria, including the activation of two-component regulatory systems and the upregulation of efflux pumps, which can contribute to the development of resistance. A thorough understanding of these mechanisms is crucial for the effective use of this compound in clinical and industrial settings and for the development of strategies to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Cationic antimicrobial peptides activate a two-component regulatory system, PmrA-PmrB, that regulates resistance to polymyxin B and cationic antimicrobial peptides in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adaptation of Pseudomonas aeruginosa clinical isolates to benzalkonium chloride retards its growth and enhances biofilm production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. cmdr.ubc.ca [cmdr.ubc.ca]

- 13. The PmrA/PmrB Two-Component System: the Major Regulator of LPS Modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Benzalkonium Bromide Homologues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of Benzalkonium bromide (BAK) homologues. This compound, a quaternary ammonium compound, is a widely utilized cationic surfactant with significant applications as an antimicrobial agent and preservative in pharmaceutical and industrial settings. Its efficacy and physicochemical properties are intrinsically linked to the length of its alkyl chain, making a detailed understanding of its various homologues essential for formulation development and optimization.

Chemical Structure of this compound Homologues

This compound is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium bromides. The general structure consists of a positively charged quaternary nitrogen atom bonded to a benzyl group, two methyl groups, and a long alkyl chain of varying length (R). The positive charge is counterbalanced by a bromide anion.

The general chemical structure is represented as: [C₆H₅CH₂N(CH₃)₂R]⁺Br⁻

The properties of BAK are determined by the length of the alkyl chain (R), which typically ranges from 8 to 18 carbon atoms. These different alkyl chain length compounds are referred to as homologues.

Below is a table summarizing the common this compound homologues:

| Homologue | Alkyl Chain (R) | Chemical Formula of Cation |

| C8-BAK | n-C₈H₁₇ | [C₂₃H₄₂N]⁺ |

| C10-BAK | n-C₁₀H₂₁ | [C₂₅H₄₆N]⁺ |

| C12-BAK | n-C₁₂H₂₅ | [C₂₇H₅₀N]⁺ |

| C14-BAK | n-C₁₄H₂₉ | [C₂₉H₅₄N]⁺ |

| C16-BAK | n-C₁₆H₃₃ | [C₃₁H₅₈N]⁺ |

| C18-BAK | n-C₁₈H₃₇ | [C₃₃H₆₂N]⁺ |

Synthesis of this compound Homologues

The most common and straightforward method for synthesizing this compound homologues is through the quaternization of N,N-dimethylbenzylamine with a long-chain n-alkyl bromide . This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl bromide, leading to the formation of the quaternary ammonium salt.

Experimental Protocol: General Synthesis of this compound Homologues (C8-C18)

This protocol is a generalized procedure and may require optimization for specific homologues.

Materials:

-

N,N-dimethylbenzylamine

-

n-Alkyl bromide (e.g., 1-bromooctane for C8, 1-bromodecane for C10, etc.)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether (for washing)

-

Acetone/acetonitrile mixture (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylbenzylamine (1 equivalent) in acetonitrile.

-

Addition of Alkyl Bromide: To the stirred solution, add the corresponding n-alkyl bromide (1 to 1.1 equivalents).

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is washed with diethyl ether to remove any unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent system, such as an acetone/acetonitrile mixture.

-

Drying: The purified crystals of the this compound homologue are collected by filtration and dried under vacuum.

Characterization:

The synthesized homologues should be characterized to confirm their structure and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Melting Point Analysis: As an indicator of purity.

Quantitative Data of this compound Homologues

The physicochemical and biological properties of this compound homologues vary significantly with the length of the alkyl chain. The following tables summarize key quantitative data for different homologues.

Table 1: Physicochemical Properties of this compound Homologues

| Homologue | Melting Point (°C) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

| C8-BAK | 53-63 | ~15-20 | ~40-45 |

| C10-BAK | 36-39 | ~4-6 | ~38-42 |

| C12-BAK | 38-43 | ~1.0-1.5 | ~35-38 |

| C14-BAK | 30-49 | ~0.2-0.4 | ~33-36 |

| C16-BAK | 77-80 | ~0.05-0.1 | ~32-35 |

| C18-BAK | 84-88 | ~0.01-0.03 | ~31-34 |

Note: The CMC and surface tension values can vary depending on the experimental conditions (e.g., temperature, ionic strength).

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound Homologues

| Homologue | Staphylococcus aureus (Gram-positive) (µg/mL) | Escherichia coli (Gram-negative) (µg/mL) | Candida albicans (Fungus) (µg/mL) |

| C8-BAK | 16-32 | 64-128 | 32-64 |

| C10-BAK | 4-8 | 16-32 | 8-16 |

| C12-BAK | 1-4 | 4-8 | 2-8 |

| C14-BAK | 0.5-2 | 2-4 | 1-4 |

| C16-BAK | 1-4 | 4-8 | 2-8 |

| C18-BAK | 8-16 | 16-32 | 8-16 |

Note: MIC values are highly dependent on the specific strain and testing methodology.

Visualizations

General Synthesis Pathway of this compound Homologues

Caption: General synthesis pathway for this compound homologues.

Relationship Between Alkyl Chain Length and Antimicrobial Activity

Benzalkonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Quaternary Ammonium Cationic Surfactant

Abstract

Benzalkonium bromide (BB) is a quaternary ammonium cationic surfactant with a well-established role as a broad-spectrum antimicrobial agent and preservative. Its amphiphilic nature, characterized by a hydrophilic cationic head and a hydrophobic alkyl chain, dictates its surface-active properties and potent biocidal activity. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, mechanism of action, antimicrobial efficacy, and cytotoxicity. Detailed experimental protocols for the evaluation of its critical micelle concentration (CMC), minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide visualizes key experimental workflows and conceptual signaling pathways using Graphviz to facilitate a deeper understanding of its application and effects at a molecular and cellular level.

Introduction

This compound is a member of the quaternary ammonium compound (QAC) family and is widely utilized in pharmaceutical formulations, disinfectant solutions, and antiseptic products.[1][2][3] Its structure consists of a positively charged quaternary nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long alkyl chain of varying length (typically C12, C14, and C16).[1][4][5] This cationic surfactant exhibits excellent surface activity, which contributes to its primary mechanism of antimicrobial action: the disruption of microbial cell membranes.[6] Its broad efficacy against gram-positive and gram-negative bacteria, fungi, and some viruses makes it a versatile ingredient in drug development, particularly in ophthalmic, nasal, and topical formulations where it acts as a preservative to ensure product sterility.[6][7] Understanding the technical specifications and methodologies for evaluating this compound is crucial for its effective and safe application in research and pharmaceutical development.

Physicochemical Properties and Structure

The efficacy and safety of this compound are intrinsically linked to its chemical structure, particularly the length of the n-alkyl chain. Commercial this compound is typically a mixture of homologues, with the C12, C14, and C16 chains being the most common.[4][8] The general chemical formula is C₆H₅CH₂N(CH₃)₂RBr, where R is the alkyl group.[1]

-

C12 Homologue (Benzyldimethyldodecylammonium bromide): Exhibits a good balance of water solubility and antimicrobial activity.[1]

-

C14 Homologue (Benzyldimethyltetradecylammonium bromide): Often demonstrates optimal antimicrobial activity due to a favorable hydrophobic-lipophilic balance for membrane interaction.[1]

-

C16 Homologue (Benzyldimethylhexadecylammonium bromide): Shows strong antimicrobial properties but may have lower water solubility and potentially higher irritation to tissues.[1]

The combination of these homologues in a formulation can provide a synergistic effect, broadening the spectrum of antimicrobial activity.[1]

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell integrity.[6] As a cationic surfactant, the positively charged headgroup interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to:

-

Increased Membrane Permeability: Disorganization of the membrane structure results in the leakage of essential intracellular components like ions, ATP, and nucleic acids.

-

Enzyme Inhibition: Disruption of membrane-bound enzymes critical for cellular processes.

-

Protein Denaturation: Interaction with cellular proteins, leading to their denaturation and loss of function.

At higher concentrations, this disruption leads to cell lysis and death.

Beyond its direct action on cell membranes, benzalkonium salts have been shown to interact with guanine nucleotide triphosphate-binding proteins (G proteins), thereby affecting signal transduction pathways in various cell types.[6][9] This can lead to antiproliferative effects and modulation of cytokine gene expression.[6][9] Furthermore, benzalkonium compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cellular damage and apoptosis.

Quantitative Data

The following tables summarize key quantitative data for this compound and its close analog, benzalkonium chloride, providing a reference for its surfactant properties, antimicrobial efficacy, and cytotoxicity.

Table 1: Critical Micelle Concentration (CMC) of Benzalkonium Chloride

| Solvent System | Temperature (°C) | CMC (mM) | Method |

| Water | 25 | 1.32 (approx.) | Conductivity |

| Water | 25 | 0.008% (w/v) | Surface Tension |

| 0.01 M KCl | 25 | Lower than in water | Conductivity |

| 0.01 M MgSO₄ | 25 | Lower than in KCl | Conductivity |

Note: Data for benzalkonium chloride is often used as a proxy for this compound due to their structural similarity. The CMC is influenced by factors such as temperature and the presence of electrolytes.[10][11][12]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 5 - 10 | - |

| Streptococcus agalactiae | 3.12 (MIC₉₀) | 0.78 - 12.50 |

| Escherichia coli | 9 (sub-MIC) | - |

| Various Fungi | 100 - 4000 | 100 - 4000 |

Note: MIC and MBC values can vary significantly depending on the specific strain, inoculum size, and testing methodology.[7][13][14][15]

Table 3: Cytotoxicity of Benzalkonium Chloride

| Cell Line | Assay | IC₅₀ / CC₅₀ (µg/mL) | Exposure Time |

| Human Lung Epithelial (H358) | MTT | 7.1 | 30 min |

| Human Lung Epithelial (H358) | MTT | 1.5 | 24 h |

| Chang Conjunctival Cells | Neutral Red | Dependent on concentration | 15 min |

| IOBA-NHC Conjunctival Cells | Neutral Red | Dependent on concentration | 15 min |

Note: Cytotoxicity is dependent on the cell type, concentration, and duration of exposure.[16][17]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This protocol outlines the determination of the CMC of this compound by measuring the change in surface tension of its aqueous solutions at various concentrations.

Materials:

-

This compound

-

High-purity deionized water

-

Surface tensiometer with a Wilhelmy plate (platinum)

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled sample vessel

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC. A logarithmic dilution series is recommended.

-

Instrument Calibration: Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol) and then flame it to remove organic residues. Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement: a. Place the lowest concentration solution into the temperature-controlled vessel and allow it to equilibrate. b. Immerse the Wilhelmy plate into the solution. c. Record the surface tension reading once it has stabilized. d. Repeat the measurement for each subsequent dilution, from lowest to highest concentration. Ensure the plate is cleaned and dried between each measurement.

-

Data Analysis: a. Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). b. The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

Caption: Workflow for CMC determination using surface tensiometry.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol describes the standard broth microdilution method to determine the MIC and MBC of this compound against a specific microorganism.[18][19][20]

Materials:

-

This compound

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard, then diluted)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Spectrophotometer or plate reader

-

Sterile agar plates

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable sterile solvent and then dilute to the highest desired concentration in broth (typically 2x the final highest concentration). b. Dispense 100 µL of sterile broth into all wells of a microtiter plate. c. Add 100 µL of the 2x concentrated this compound stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[21]

-

MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto a sterile agar plate. b. Incubate the agar plates under appropriate conditions. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no growth on the subculture).[22][23]

Caption: Workflow for MIC and MBC determination.

Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, as an indicator of cytotoxicity.[24][25][26][27][28]

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound

-

LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

-

Multi-well spectrophotometer (plate reader)

-

Humidified CO₂ incubator

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the different concentrations of this compound. c. Include appropriate controls:

- Vehicle Control: Cells treated with the solvent used for this compound.

- Spontaneous LDH Release: Untreated cells.

- Maximum LDH Release: Cells treated with lysis buffer (provided in the kit).

- Medium Background: Medium without cells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) in a CO₂ incubator.

-

Assay: a. After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate. b. Add the LDH reaction solution to each well containing the supernatant. c. Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light. d. Add the stop solution to each well.

-

Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader. b. Subtract the background absorbance from all readings. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caption: Conceptual signaling pathway of this compound.

Conclusion

This compound remains a cornerstone surfactant and antimicrobial agent in pharmaceutical and research settings. Its efficacy is well-documented, but a thorough understanding of its concentration-dependent effects, from surfactant behavior to antimicrobial action and cytotoxicity, is paramount for its appropriate use. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals. The visualization of experimental workflows and the conceptual signaling pathway further clarifies the practical and mechanistic aspects of working with this important quaternary ammonium compound. As research continues, a deeper understanding of the interactions of this compound with biological systems will enable the development of safer and more effective formulations.

References

- 1. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 2. researchgate.net [researchgate.net]

- 3. BENZALKONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzalkonium Chloride Related Compound (C12,C14,C16) | SynZeal [synzeal.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. silicycle.com [silicycle.com]

- 9. Benzalkonium salts: effects on G protein-mediated processes and surface membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. sci-rad.com [sci-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. LDH cytotoxicity assay [protocols.io]

- 25. scientificlabs.co.uk [scientificlabs.co.uk]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. takarabio.com [takarabio.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Lipophilic Properties of Benzalkonium Bromide and Its Interaction with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of benzalkonium bromide (BB), a quaternary ammonium cationic surfactant, with a specific focus on its lipophilicity and the mechanisms governing its interaction with cellular membranes. As an agent widely used for its antimicrobial and preservative properties, a deep understanding of its membrane-disrupting behavior is critical for its effective and safe application in drug development and research. This document synthesizes quantitative data, details relevant experimental methodologies, and illustrates the key molecular and cellular pathways involved. Information from its close analog, benzalkonium chloride (BAC), is leveraged where applicable due to their shared active cation and mechanism of action.[1][2]

Lipophilic and Physicochemical Properties

This compound's efficacy as a membrane-disrupting agent is rooted in its amphiphilic structure, which consists of a polar, positively charged quaternary ammonium head group and a nonpolar, lipophilic alkyl tail.[3] This dual nature allows it to readily interact with and insert into the lipid bilayer of cell membranes.[1] The lipophilicity, a key determinant of this interaction, is influenced by the length of the alkyl chain, which typically varies (C12, C14, C16).

The partition coefficient (LogP) is a standard measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility.

| Compound | Parameter | Value | Significance |

| Benzyldimethyldodecylammonium bromide (C12 variant of BB) | LogP | 3.1879[4] | Indicates a strong tendency to partition into lipid environments like cell membranes. |

Mechanism of Membrane Interaction

The interaction of this compound with a cell membrane is a multi-stage process driven by both electrostatic and hydrophobic forces, culminating in the loss of membrane integrity.[2][5]

-

Electrostatic Adsorption : The positively charged quaternary ammonium head of BB is initially attracted to the net negative charge of the cell membrane surface, which is rich in anionic components like phospholipids.[2][6] This leads to the accumulation of BB molecules at the membrane interface.[2]

-

Hydrophobic Intercalation : Following adsorption, the long, lipophilic alkyl tail inserts into the hydrophobic core of the lipid bilayer.[1][2] This process is driven by favorable hydrophobic interactions between the alkyl chain and the fatty acid chains of the membrane phospholipids.[2]

-

Membrane Disruption and Permeabilization : The intercalation of BB molecules disrupts the ordered packing of the membrane lipids.[2][7] This disorganization increases membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing cell death.[1][2][5][6] At higher concentrations, this can lead to the complete solubilization of the membrane, akin to a detergent effect.[2]

Caption: Sequential models of this compound membrane interaction.

Quantitative Effects and Cytotoxicity

The disruptive interaction of this compound with cell membranes leads to significant cytotoxicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

| Cell Line | Parameter | Value (µg/mL) | Reference Compound(s) |

| HaCat (Human Keratinocytes) | IC25 | 1.90[1] | PVP-I (6.26), CHG (5.14)[1] |

| IC50 | 4.16[1] | PVP-I (8.71), CHG (10.01)[1] | |

| IC75 | 9.09[1] | PVP-I (12.13), CHG (19.52)[1] |

PVP-I: Povidone-iodine; CHG: Chlorhexidine gluconate.

As shown, BB exhibits higher cytotoxicity on HaCat cells compared to other common antiseptics like PVP-I and CHG.[1] Studies on its analog, BAC, also demonstrate concentration-dependent effects. At concentrations within the clinical range of 0.001% to 0.02%, BAC caused a greater than 50% decrease in the viability of Statens Seruminstitut rabbit cornea (SIRC) cells.[8][9]

Downstream Signaling Pathways

Membrane damage induced by benzalkonium compounds is not merely a passive lytic event; it actively triggers intracellular signaling cascades.[2]

Oxidative Stress and Apoptosis

Benzalkonium compounds are known to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress.[1] This oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis. The apoptotic pathway induced by the analogous benzalkonium chloride involves the release of cytochrome C, which in turn activates the caspase-9 and caspase-3 pathways.[1]

Caption: Pathway of BB-induced oxidative stress and apoptosis.

Cell Cycle Arrest

Studies using human lung epithelial cells have shown that plasma membrane damage triggered by BAC can induce G0/G1 cell cycle arrest.[10] This effect is attributed to the long alkyl chains of the molecule.[10] The mechanism involves a significant, dose-dependent decrease in the protein levels of Cdc6, an essential regulator of DNA replication.[10] This reduction in Cdc6 may be caused, at least in part, by the diminished signaling of the PI3K/AKT pathway, as evidenced by reduced levels of phosphorylated AKT in response to BAC.[10]

Caption: BAC-induced membrane damage leads to G0/G1 cell cycle arrest.

Key Experimental Protocols

Protocol: Measuring Membrane Interaction with Langmuir Surface Balance

This technique is used to study the interactions between benzalkonium compounds and lipid monolayers at the air-water interface, simulating one leaflet of a cell membrane.[8][9]

Methodology:

-

Monolayer Formation : A lipid of interest (e.g., meibum or corneal cell lipid extracts) is spread on an aqueous subphase (e.g., saline solution) in a Langmuir trough.[8][9]

-

BAC Injection : After the lipid film stabilizes, a solution of this compound is injected into the subphase beneath the monolayer to achieve the desired concentration (e.g., 0.001% to 0.02%).[8]

-

Compression-Expansion Cycles : The trough barriers are compressed and expanded at a controlled rate to measure the surface pressure-area (π-A) isotherms and isocycles.[8][9]

-

Data Analysis : Changes in the π-A isotherms, such as shifts in area per molecule or changes in compressibility, indicate insertion of BB into the lipid film. Increased hysteresis between compression and expansion cycles suggests disruption of the film's structure and elasticity.[8][9]

-

Visualization (Optional) : Brewster angle microscopy can be used concurrently to visualize the morphology of the lipid film and observe BB-induced changes like the formation of non-uniform layers.[8][9]

Caption: Workflow for studying BB-lipid film interactions.

Protocol: Determining Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, providing a quantitative measure of cytotoxicity.[8]

Methodology:

-

Cell Seeding : Plate cells (e.g., HaCat or SIRC) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours). Include untreated controls.

-

MTT Addition : Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization : After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis : Cell viability is expressed as a percentage relative to the untreated control. Plot viability against BB concentration to determine IC50 values.

Caption: Workflow for quantifying BB-induced cytotoxicity.

Protocol: Quantifying Membrane Permeabilization with ONPG Assay

The ortho-nitrophenyl-β-galactoside (ONPG) assay provides a kinetic measure of bacterial membrane permeabilization by monitoring the entry of ONPG into cells and its subsequent cleavage by intracellular β-galactosidase.[11]

Methodology:

-

Bacterial Culture : Grow a bacterial strain expressing β-galactosidase (e.g., E. coli) to the mid-logarithmic phase.

-

Cell Preparation : Harvest, wash, and resuspend the cells in a suitable buffer.

-

Assay Setup : In a microplate, combine the bacterial suspension with ONPG.

-

Permeabilization Induction : Add different concentrations of this compound to initiate the assay.

-

Kinetic Measurement : Immediately measure the absorbance at 420 nm (the wavelength of the product, ortho-nitrophenol) over time using a plate reader.

-

Data Analysis : The rate of increase in absorbance is proportional to the rate of membrane permeabilization. An adapted mathematical formula can be used to analyze the kinetics and determine effective concentrations (EC50) for membrane disruption, potentially distinguishing between the outer and inner membranes in Gram-negative bacteria.[11]

Caption: Workflow for measuring kinetics of membrane disruption.

References

- 1. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 7. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Surface chemistry study of the interactions of benzalkonium chloride with films of meibum, corneal cells lipids, and whole tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]

Antimicrobial spectrum of Benzalkonium bromide against gram-positive and gram-negative bacteria

An In-depth Examination of its Efficacy Against Gram-Positive and Gram-Negative Bacteria

Benzalkonium bromide, a key member of the quaternary ammonium compounds (QACs), is a widely utilized cationic surfactant with broad-spectrum antimicrobial properties.[1][2] It is a common active ingredient in disinfectants, antiseptics, and preservatives found in pharmaceutical and household products.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against gram-positive and gram-negative bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound's primary mode of action is the disruption of the microbial cell membrane.[1][3] Its cationic nature allows it to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins.[1][4] The lipophilic alkyl chain of the molecule embeds itself into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential cellular contents like ions, nucleotides, and enzymes, ultimately resulting in cell death.[1][3] Beyond membrane disruption, this compound can also interfere with microbial metabolism by inhibiting enzyme activity and denaturing proteins within the cell.[1]

dot

Caption: Mechanism of action of this compound against bacterial cells.

Antimicrobial Spectrum: Quantitative Data

This compound generally exhibits greater activity against gram-positive bacteria compared to gram-negative bacteria.[2][5] However, its efficacy can be influenced by factors such as concentration, contact time, and the presence of organic matter.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial species as reported in the literature.

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | 40 | 45 | [5][6] |

| Listeria monocytogenes | 30 | 35 | [5][6] |

| Bacillus cereus | 140 | 160 | [5][6] |

| Streptococcus agalactiae | 0.70 - 12.50 | - | [7] |

Table 2: Antimicrobial Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC (mg/L) | MBC (mg/L) | Reference |

| Escherichia coli | 40 | 45 | [5][6] |

| Pseudomonas aeruginosa | 64 | - | [8] |

| Salmonella typhimurium | - | - | [5] |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols for Determining MIC and MBC

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are crucial for evaluating the antimicrobial efficacy of this compound. The broth microdilution method is a standard and widely accepted protocol.[9][10]

Broth Microdilution Method for MIC and MBC Determination

Materials:

-

This compound stock solution

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Sterile agar plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar)

-

Incubator

-

Spectrophotometer (optional, for turbidity measurement)

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism in the appropriate broth overnight.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Serial Dilution:

-

Inoculation:

-

Inoculate each well containing the serially diluted this compound with 100 µL of the prepared microbial suspension.

-

Include a positive control well (microorganism in broth without this compound) and a negative control well (broth only).[11]

-

-

Incubation:

-

MIC Determination:

-

MBC Determination:

-

To determine the MBC, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (i.e., at and above the MIC).[9][11]

-

Spread the aliquot onto a fresh, appropriate agar plate.

-

Incubate the agar plates under the same conditions as the microtiter plate.[9]

-

The MBC is the lowest concentration that results in no microbial growth on the subcultured agar plates, indicating a 99.9% reduction in the initial inoculum.[10]

-

Caption: Factors influencing the antimicrobial efficacy of this compound.

Conclusion

This compound remains a valuable antimicrobial agent with a broad spectrum of activity, particularly against gram-positive bacteria. Its primary mechanism of disrupting the bacterial cell membrane makes it an effective biocide in various applications. Understanding the quantitative measures of its efficacy, such as MIC and MBC values, and the standardized protocols for their determination is essential for researchers and drug development professionals. While the development of high-level resistance is uncommon, the potential for reduced susceptibility through mechanisms like efflux pumps and biofilm formation warrants continued investigation and responsible use of this important antimicrobial compound.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. idosi.org [idosi.org]

- 7. researchgate.net [researchgate.net]

- 8. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Benzalkonium bromide's virucidal, fungicidal, and bactericidal activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalkonium bromide, a quaternary ammonium compound, is a widely utilized cationic surfactant with a broad spectrum of antimicrobial activity. Its efficacy as a biocide has established its use in numerous applications, from clinical and industrial disinfectants to preservative agents in pharmaceutical formulations. This technical guide provides an in-depth analysis of the virucidal, fungicidal, and bactericidal properties of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

The primary mode of action for this compound is the disruption of microbial cell membranes.[1][2] As a cationic surfactant, its positively charged headgroup interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[1] This electrostatic interaction facilitates the insertion of its lipophilic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity.[1] The subsequent increase in membrane permeability results in the leakage of essential intracellular components like ions, nucleotides, and enzymes, ultimately leading to cell death.[1] Beyond membrane disruption, benzalkonium chloride can also interfere with microbial metabolism by inhibiting enzyme activity and denaturing proteins within the cell.[1]

Bactericidal Activity

This compound exhibits broad-spectrum bactericidal activity, although its effectiveness can vary between different bacterial species. Generally, it is more effective against Gram-positive bacteria than Gram-negative bacteria.[2][3] The outer membrane of Gram-negative bacteria provides an additional protective barrier that can limit the uptake of the disinfectant. Bacterial spores are considered resistant to this compound.[2][3]

| Bacterium | Test Method | Concentration | Contact Time | Log Reduction/Result | Reference |

| Staphylococcus aureus | Tube Dilution | 40 mg/L | 24 h | MIC | [4] |

| Staphylococcus aureus | Tube Dilution | 45 mg/L | 24 h | MBC | [4] |

| Listeria monocytogenes | Tube Dilution | 30 mg/L | 24 h | MIC | [4] |

| Listeria monocytogenes | Tube Dilution | 35 mg/L | 24 h | MBC | [4] |

| Bacillus cereus | Tube Dilution | 140 mg/L | 24 h | MIC | [4] |

| Bacillus cereus | Tube Dilution | 160 mg/L | 24 h | MBC | [4] |

| Escherichia coli | Tube Dilution | 40 mg/L | 24 h | MIC | [4] |

| Escherichia coli | Tube Dilution | 45 mg/L | 24 h | MBC | [4] |

| Pseudomonas aeruginosa | Tube Dilution | 60 mg/L | 24 h | MIC | [4] |

| Pseudomonas aeruginosa | Tube Dilution | 80 mg/L | 24 h | MBC | [4] |

| Salmonella typhimurium | Tube Dilution | 80 mg/L | 24 h | MIC | [4] |

| Salmonella typhimurium | Tube Dilution | 100 mg/L | 24 h | MBC | [4] |

| Pseudomonas aeruginosa | Combination with 2205-Cu DSS | 23.44 ppm | 5 days | Increased bactericidal rate by 24.2% | [5] |

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration

Fungicidal Activity

This compound is also effective against a range of fungi, including yeasts and molds.[2][3] Its fungicidal action is attributed to the same membrane-disrupting mechanism observed in bacteria.[6]

| Fungus | Test Method | Concentration | Contact Time | Result | Reference |

| Candida albicans | Suspension Test | 0.5% | Rapid | Fungicidal | [7] |

| Aspergillus ochraceus | Suspension Test | 0.5% | - | Ineffective | [7] |

| Candida species | Spray Test | - | - | Fungicidal | [7] |

| Aspergillus ochraceus | Spray Test | - | - | Fungistatic | [7] |

| Fusarium solani | Spore Germination Assay | 100 mg/L | - | Almost complete inactivation of spores | [8] |

| Fusarium oxysporum | Spore Germination Assay | 100 mg/L | - | Almost complete inactivation of spores | [8] |

Virucidal Activity

The virucidal activity of this compound is most pronounced against enveloped viruses.[1][9] The lipid envelope of these viruses is a primary target for the disruptive action of this cationic surfactant.[10] Non-enveloped viruses are generally more resistant.[11][12]

| Virus | Virus Type | Concentration | Contact Time | Log Reduction/Result | Reference |

| Influenza Virus | Enveloped | - | 10 min | Inactivated | [11] |

| Measles Virus | Enveloped | - | 10 min | Inactivated | [11] |

| Rabies Virus | Enveloped | - | 10 min | Inactivated | [11] |

| Herpes Simplex Virus | Enveloped | - | 10 min | Inactivated | [11] |

| Human Immunodeficiency Virus (HIV) | Enveloped | - | < 1 min | Effective inactivation | [12] |

| Human Coronavirus | Enveloped | - | - | Ineffective | [12] |

| SARS-CoV | Enveloped | 0.5% | - | >4 log reduction | [9] |

| SARS-CoV-2 | Enveloped | 0.035% | - | >2.61 to >3.11 log reduction | [9] |

| Adenovirus (types 3, 5, 7a, 19/64, 37) | Non-enveloped | 0.1% | 1 h | Virucidal (≥3 Log10 decrease) | [13] |

| Adenovirus (types 4, 8) | Non-enveloped | 0.1% | 1 h | >1 Log10 but <3 Log10 decrease | [13] |

| Poliovirus | Non-enveloped | - | 10 min | Not inactivated | [11] |

| Encephalomyocarditis virus | Non-enveloped | - | 10 min | Not inactivated | [11] |

| Human Coxsackie Virus | Non-enveloped | - | - | Active | [12] |

Experimental Protocols

The evaluation of the antimicrobial efficacy of this compound is conducted using standardized methods. The following provides an overview of common experimental protocols.

Suspension Test

This method assesses the efficacy of a disinfectant in a liquid medium.[14][15]

-

Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth, and the cell density is adjusted to a specific concentration (e.g., 10^8 CFU/mL).

-

Exposure: A defined volume of the microbial suspension is added to a specific concentration of the this compound solution. An interfering substance, such as bovine serum albumin, may be included to simulate "dirty" conditions.[12]

-

Contact Time: The mixture is incubated for a predetermined contact time (e.g., 5, 10, 15 minutes) at a specified temperature.[16]

-

Neutralization: After the contact time, the antimicrobial action is stopped by adding a validated neutralizer.

-

Enumeration: The number of surviving microorganisms is determined by plating serial dilutions onto a suitable agar medium.

-

Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable microorganisms in the treated sample to the initial number in the control. A 4-log reduction (99.99%) is often required for a disinfectant to be considered effective.[14]

Surface Test

This method evaluates the disinfectant's efficacy on a hard, non-porous surface, simulating real-world applications.[17][18]

-

Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides) are inoculated with a known concentration of the test microorganism and dried.

-

Disinfectant Application: The disinfectant is applied to the inoculated surface according to the intended use (e.g., spray, wipe).[16]

-

Contact Time: The disinfectant remains in contact with the surface for a specified period.

-

Neutralization and Recovery: The carrier is transferred to a neutralizing broth to inactivate the disinfectant, and the surviving microorganisms are recovered.

-

Enumeration and Log Reduction: The number of viable microorganisms is determined, and the log reduction is calculated as in the suspension test.

Conclusion

This compound is a potent antimicrobial agent with demonstrated bactericidal, fungicidal, and virucidal properties. Its efficacy is concentration- and contact time-dependent and is generally greater against Gram-positive bacteria and enveloped viruses. While highly effective, the potential for microbial resistance with prolonged, sub-lethal exposure warrants careful consideration in its application.[19][20] The standardized protocols outlined in this guide are essential for the accurate evaluation of its antimicrobial performance in various applications. This information serves as a valuable resource for researchers and professionals in the development of new antimicrobial formulations and infection control strategies.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. idosi.org [idosi.org]

- 5. Synergistic Antibacterial Activity of this compound and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring whether Benzalkonium Chloride could be effective against SARS-CoV-2 - Pharmaceutical Technology [pharmaceutical-technology.com]

- 10. journals.plos.org [journals.plos.org]

- 11. scite.ai [scite.ai]